N-(2-nitro-4-phenoxy-phenyl)acetamide
Description
N-(2-Nitro-4-phenoxy-phenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenoxy group at the para position and a nitro group at the ortho position on the phenyl ring attached to the acetamide moiety.
Properties
CAS No. |
60853-99-8 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-(2-nitro-4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H12N2O4/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChI Key |
AOQRYLOEFJOFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Structural Features and Substituent Effects
Key structural analogs and their substituent patterns are compared below:
Key Observations :
- Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilic reactivity compared to methoxy or trifluoromethyl substituents.
- Biological Specificity: Heterocyclic analogs like NFTA exhibit distinct carcinogenic profiles due to their ability to form reactive metabolites .
Physical and Chemical Properties
Data from crystallography and synthesis studies:
Insights :
- The target compound’s phenoxy group may improve lipid solubility compared to nitro-phenethyl derivatives .
- Crystal packing in N-[4-(4-Nitrophenoxy)phenyl]acetamide involves hydrogen bonding (N–H⋯O) and π-π interactions, suggesting similar solid-state stability for the target compound .
Carcinogenicity and Metabolic Pathways:
- NFTA : High incidence of lymphocytic leukemia in mice (0.1% dietary dose). Metabolized to reactive intermediates via nitro-reduction.
Pharmacological Potential:
- N-(4-Hydroxyphenyl)acetamide : Analgesic activity (paracetamol analog). The target compound’s nitro group may reduce analgesic efficacy but enhance antimicrobial properties.
- Heterocyclic Derivatives : Benzothiazole-containing acetamides show antitumor activity, suggesting that the target compound’s nitro-phenoxy system could be optimized for similar applications.
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